molecular formula C10H21NO3 B1277292 N-Boc-L-valinol CAS No. 79069-14-0

N-Boc-L-valinol

Cat. No.: B1277292
CAS No.: 79069-14-0
M. Wt: 203.28 g/mol
InChI Key: OOQRRYDVICNJGC-MRVPVSSYSA-N
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Description

N-Boc-L-valinol, also known as N-tert-butoxycarbonyl-L-valinol, is an organic compound with the molecular formula C10H21NO3. It is a chiral molecule commonly used as a building block in the synthesis of various pharmaceuticals and biologically active compounds. This compound is typically found as a white crystalline solid and is soluble in organic solvents such as chloroform and dimethylformamide .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQRRYDVICNJGC-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427366
Record name N-Boc-L-valinol
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Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79069-14-0
Record name 1,1-Dimethylethyl N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]carbamate
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Record name N-Boc-L-valinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-L-valinol
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Preparation Methods

Lithium Aluminum Hydride (LiAlH₄)-Mediated Reduction

LiAlH₄ is the most traditional and widely used reagent for reducing carboxylic acids to primary alcohols. In this method, L-valine undergoes reduction in anhydrous tetrahydrofuran (THF) or diethyl ether under reflux conditions. The reaction proceeds via nucleophilic attack of hydride ions on the carboxyl carbon, yielding L-valinol with reported yields exceeding 85%. However, LiAlH₄ poses significant safety risks due to its pyrophoric nature and requires stringent anhydrous conditions.

Key Reaction Parameters

  • Reagent: 4 equivalents of LiAlH₄
  • Solvent: THF or diethyl ether
  • Temperature: Reflux (66°C for THF)
  • Workup: Sequential quenching with water, aqueous NaOH, and filtration.

Sodium Borohydride (NaBH₄) with Iodine Activation

To mitigate LiAlH₄’s hazards, NaBH₄ paired with iodine (I₂) in THF offers a safer alternative. This system generates borane (BH₃) in situ, which reduces the carboxylic acid group selectively. While yields are slightly lower (70–75%), this method avoids pyrophoric reagents and simplifies handling.

Optimization Insights

  • Molar Ratio: NaBH₄ (2 eq), I₂ (1 eq)
  • Solvent: THF at 0°C to room temperature
  • Limitation: Longer reaction times (12–24 hours) compared to LiAlH₄.

Zinc Borohydride [Zn(BH₄)₂] Reduction

A patent-pending method employs Zn(BH₄)₂, prepared from ZnCl₂ and NaBH₄, to reduce L-valine in THF. This approach achieves comparable yields (80–85%) to LiAlH₄ while operating under milder conditions. The Zn(BH₄)₂ method is particularly advantageous for scalability, as it minimizes byproduct formation and simplifies purification.

Industrial-Scale Protocol

  • Reagent Preparation: ZnCl₂ + 2 NaBH₄ → Zn(BH₄)₂ + 2 NaCl
  • Reaction Time: 5 hours at reflux
  • Workup: Hydrolysis with aqueous base, extraction with ethyl acetate.

Protection of L-Valinol with Boc Anhydride

Following reduction, the primary amine of L-valinol is protected using di-tert-butyl dicarbonate [(Boc)₂O]. This step ensures chemoselectivity in subsequent synthetic transformations.

Standard Boc Protection Protocol

The reaction is typically conducted in a biphasic solvent system (e.g., water/acetone) with a tertiary base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP). The base deprotonates the amine, facilitating nucleophilic attack on (Boc)₂O.

Representative Conditions

  • Solvent: Acetone/water (2:1 v/v)
  • Base: Et₃N (2 eq)
  • Temperature: 25°C
  • Yield: 90–93% after crystallization.

Alternative Solvent Systems

Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are also effective, particularly for moisture-sensitive substrates. For example, a patent describes using DCM with DMAP to achieve near-quantitative Boc protection within 2 hours.

Comparative Data

Solvent Base Time (h) Yield (%)
Acetone/H₂O Et₃N 4 90
DCM DMAP 2 98
THF Pyridine 6 85

Integrated One-Pot Approaches

Recent advances aim to consolidate the reduction and protection steps into a single pot, reducing purification overhead. A notable example involves using Zn(BH₄)₂ for reduction followed by in situ Boc protection without isolating L-valinol. This method leverages the compatibility of Zn(BH₄)₂ with aqueous workups, enabling direct addition of (Boc)₂O post-reduction.

One-Pot Workflow

  • Reduce L-valine with Zn(BH₄)₂ in THF.
  • Quench with aqueous NaOH, extract into ethyl acetate.
  • Add (Boc)₂O and Et₃N to the organic phase.
  • Isolate this compound via crystallization (petroleum ether/ethyl acetate).

Advantages

  • Yield: 88% overall
  • Purity: >99% by HPLC

Industrial-Scale Considerations

For pharmaceutical production, the Zn(BH₄)₂ and one-pot methods are favored due to their safety profiles and efficiency. A case study from patent outlines a kilogram-scale synthesis:

Parameter Details
Starting Material L-Valine (10 kg)
Reducing Agent Zn(BH₄)₂ (22 mol eq)
Boc Protection (Boc)₂O (1.1 eq), Et₃N (2 eq)
Final Yield 8.7 kg (87%)
Purity 99.4% (HPLC)

Emerging Methodologies

Flow Chemistry Techniques

Continuous flow systems are being explored to enhance the safety and reproducibility of LiAlH₄-mediated reductions. Preliminary data suggest a 20% reduction in reaction time and improved yield consistency.

Chemical Reactions Analysis

Types of Reactions: N-Boc-L-valinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Chiral Building Block
N-Boc-L-valinol serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals. Its amino alcohol structure allows for the formation of various derivatives, facilitating the synthesis of bioactive compounds. For example, it has been utilized in the preparation of β-amino acids and tetrahydroisoquinolines, which are important in drug development .

Deprotection Studies
Recent studies have highlighted efficient methods for deprotecting the N-Boc group under mild conditions. For instance, using a choline chloride/p-toluenesulfonic acid deep eutectic solvent resulted in high yields of deprotected amines from N-Boc derivatives, showcasing its utility in synthetic pathways .

Biological Applications

Peptide-Based Drug Synthesis
this compound is instrumental in synthesizing peptide-based drugs. It acts as a precursor for various amino acids and peptides, enabling the development of therapeutics targeting specific biological pathways. The compound's role in enhancing metabolic activity has been documented, particularly in relation to cell signaling pathways like PI3K/Akt1 .

Antiviral Activity
Research indicates that prodrugs incorporating this compound exhibit enhanced antiviral activity. For instance, valine-containing prodrugs have shown promising results against certain viral infections, emphasizing the compound's potential in medicinal chemistry .

Industrial Applications

This compound is also utilized as an intermediate in producing fine chemicals and active pharmaceutical ingredients. Its ability to undergo various chemical transformations makes it valuable in industrial settings where efficiency and sustainability are paramount.

Case Studies and Research Findings

Study Focus Findings
Study 1 Deprotection EfficiencyAchieved 98% yield of deprotected amines using deep eutectic solvents at room temperature.
Study 2 Biological EvaluationDemonstrated that this compound enhances expression of genes involved in protein synthesis and energy production.
Study 3 Antiviral ProdrugsValine-containing prodrugs showed higher antiviral activity due to effective coupling with this compound.

Biochemical Properties

This compound interacts with several enzymes involved in amino acid metabolism, such as acetohydroxyacid synthase and transaminase B. These interactions facilitate the production of branched-chain amino acids (valine, leucine, isoleucine), essential for various metabolic processes .

Molecular Mechanism and Transport

At the molecular level, this compound binds to enzyme active sites, modulating their activity and influencing metabolic flux. Its transport within cells is mediated by specific transporters, which ensure its localization to sites where it can exert its biochemical effects effectively .

Mechanism of Action

The mechanism of action of N-Boc-L-valinol primarily involves its role as a chiral building block. It interacts with various molecular targets and pathways during the synthesis of complex molecules. The Boc protecting group stabilizes the amino group, allowing selective reactions at other functional sites. Upon removal of the Boc group, the free amino group can participate in further chemical transformations .

Comparison with Similar Compounds

Uniqueness: N-Boc-L-valinol is unique due to its specific chiral center and the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. Its solubility in organic solvents and ease of removal of the Boc group make it a versatile compound in organic synthesis .

Biological Activity

N-Boc-L-valinol is a derivative of the amino acid valine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antimalarial applications. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and case studies.

This compound has the molecular formula C10H21NO3C_{10}H_{21}NO_3 and a molecular weight of 201.29 g/mol. The compound features a chiral center, which contributes to its biological activity. The synthesis of this compound typically involves the protection of L-valinol with a Boc group, which can be removed under acidic conditions to yield the free amine.

Antimicrobial Activity

This compound and its derivatives have been investigated for their antimicrobial properties. A study highlighted that certain derivatives exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli (E. coli). The introduction of the Boc group appears to influence the compound's ability to penetrate bacterial membranes and disrupt cellular processes.

CompoundBacterial StrainIC50 (μM)
This compoundE. coli68 ± 13
N-Boc-glycine derivativeE. coli91 ± 21
N-Boc-valine derivativePlasmodium falciparum1.9 ± 0.4

The data indicates that while this compound shows moderate activity against E. coli, its derivatives may enhance or diminish this activity depending on structural modifications .

Antimalarial Activity

This compound has also demonstrated promising antimalarial properties, particularly against Plasmodium falciparum. In vitro studies revealed that certain Boc-protected derivatives exhibited low micromolar activity against the malaria parasite, indicating their potential as lead compounds for antimalarial drug development.

CompoundTargetIC50 (μM)
N-Boc-L-valine derivativePfIspE61 ± 7
N-Boc-glycine derivativePfIspE196 ± 44

The results suggest that modifications to the Boc group can significantly impact the compound's efficacy against malaria, highlighting the importance of structural optimization in drug design .

The biological activity of this compound is believed to be linked to its ability to interact with specific enzymes and cellular targets. For instance, studies have shown that Boc-protected amino acids can influence enzyme inhibition profiles, potentially through competitive inhibition mechanisms or by altering substrate binding affinities.

Case Studies

  • Antibacterial Studies : A recent study assessed various amino acid derivatives, including this compound, for their antibacterial properties. The findings indicated that while traditional amino acids had limited activity, their Boc-protected counterparts showed enhanced membrane permeability and antibacterial effects .
  • Antimalarial Research : Another investigation focused on the antimalarial potential of this compound derivatives. The study found that specific modifications led to improved selectivity and potency against Plasmodium falciparum, suggesting a viable path for developing new antimalarial agents based on this scaffold .

Q & A

Q. What are the standard methods for synthesizing and characterizing N-Boc-L-valinol, and how can researchers ensure reproducibility?

this compound is typically synthesized by protecting the amine group of L-valinol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or DMAP. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the Boc group’s incorporation and the alcohol’s stereochemical integrity. Mass spectrometry (MS) and infrared (IR) spectroscopy are used to verify molecular weight and functional groups. To ensure reproducibility, researchers should document reaction conditions (temperature, solvent purity, molar ratios) and adhere to NIH guidelines for experimental reporting, including exact n-values for replicates and transparent statistical analysis .

Q. What safety protocols and storage conditions are critical for handling this compound in laboratory settings?

this compound requires handling in a fume hood with personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. The compound should be stored in a desiccator at 2–8°C to prevent hydrolysis of the Boc group. Waste must be segregated and disposed of via certified chemical waste services. Researchers should consult safety data sheets (SDS) for hazard-specific guidelines and verify storage stability periodically, as degradation can alter reactivity .

Q. How can researchers validate the purity of this compound, and what analytical techniques are most reliable?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Reverse-phase columns (C18) and gradients of acetonitrile/water are commonly used. Thin-layer chromatography (TLC) with ninhydrin staining can detect free amine impurities. For absolute purity, elemental analysis or quantitative NMR (qNMR) is recommended. Researchers should cross-validate results with orthogonal methods (e.g., HPLC + MS) to rule out co-eluting impurities .

Q. What are the primary applications of this compound in peptide synthesis and medicinal chemistry?

The Boc group protects the amine during solid-phase peptide synthesis (SPPS), enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid). This compound is also a chiral building block for non-natural amino acids and β-turn mimetics. Its stereochemistry is critical for designing enzyme inhibitors or receptor ligands, requiring rigorous optical rotation measurements or chiral HPLC to confirm enantiopurity .

Q. How should researchers design a literature review to identify gaps in this compound applications?

Use databases like SciFinder and PubMed with keywords such as “Boc-protected valinol” and “chiral amino alcohol synthesis.” Focus on primary literature (e.g., Journal of Organic Chemistry) and apply the PICO framework (Population: reaction type; Intervention: catalytic methods; Comparison: alternative protecting groups; Outcome: yield/stereoselectivity). Track citation networks to identify understudied areas, such as its use in asymmetric catalysis or bioconjugation .

Advanced Research Questions

Q. How can contradictions in reported Boc deprotection efficiencies for this compound be resolved?

Contradictions often arise from variations in acid strength (e.g., HCl vs. TFA), solvent polarity, or moisture content. Researchers should replicate experiments with controlled humidity (using molecular sieves) and compare kinetics via in-situ FTIR or HPLC monitoring. Systematic error analysis, including Karl Fischer titration for water content in solvents, can identify confounding factors. Cross-referencing with analogous compounds (e.g., N-Boc-phenylalaninol) may reveal steric or electronic influences .

Q. What experimental strategies optimize the enantiomeric excess (ee) of this compound in asymmetric syntheses?

Screen chiral catalysts (e.g., Jacobsen’s thiourea) or enzymes (lipases) under varying temperatures (-20°C to 40°C) and solvent systems (toluene, THF). Use design of experiments (DoE) to assess interactions between parameters. Monitor ee via chiral GC or HPLC with cellulose-based columns. Computational modeling (DFT) can predict transition states to guide catalyst selection .

Q. How do researchers analyze competing side reactions (e.g., racemization) during this compound incorporation into peptides?

Racemization risks increase under basic conditions or prolonged heating. Use low-temperature coupling agents (e.g., HATU) and monitor reaction progress with real-time circular dichroism (CD) spectroscopy. Compare diastereomer ratios before and after deprotection using LC-MS. Control experiments with deuterated solvents (D₂O) can track proton exchange rates indicative of racemization .

Q. What methodologies assess the stability of this compound under physiological conditions for drug delivery studies?

Conduct accelerated stability testing in buffers (pH 1–10) at 37°C, sampling at intervals (0, 24, 48 hrs) for HPLC analysis. Use mass spectrometry to detect degradation products (e.g., free valinol or tert-butyl alcohol). For in vitro models, simulate gastric fluid (pepsin/HCl) and intestinal fluid (pancreatin/bicarbonate) to evaluate hydrolysis kinetics. Correlate results with computational models (e.g., Arrhenius plots) .

Q. How can researchers leverage this compound to study structure-activity relationships (SAR) in antimicrobial peptides?

Synthesize analogs with modified side chains (e.g., fluorinated or branched alkyl groups) and test against Gram-positive/negative bacteria. Use minimum inhibitory concentration (MIC) assays and hemolysis studies (RBC lysis) to assess selectivity. Molecular dynamics simulations can predict membrane interaction mechanisms. Compare with non-Boc-protected analogs to isolate the role of steric shielding in bioactivity .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-L-valinol
Reactant of Route 2
N-Boc-L-valinol

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